Welcome to the BenchChem Online Store!
molecular formula C8H7ClN2O B8511286 (4-chloro-1H-indazol-6-yl)methanol

(4-chloro-1H-indazol-6-yl)methanol

Cat. No. B8511286
M. Wt: 182.61 g/mol
InChI Key: FSFGWVBHWZGVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765748B2

Procedure details

To a solution of (4-chloro-1H-indazol-6-yl)methanol (30 mg, 0.18 mmol) in acetone (5 mL) was added PDC (100 mg, 0.27 mmol). The mixture was stirred overnight at rt. The mixture was filtered through celite, the filter cake was washed with ethyl acetate. The solution was washed with water (2×10 mL), brine (10 mL), dried over MgSO4 and concentrated to a brown solid (30 mg, 100%). 1H NMR (400 MHz, CD3OD) δ 10.1 (s, 1H), 8.21 (s, 1H), 8.08 (s, 1H), 7.62 (s, 1H).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:10]=[C:9]([CH:11]=[O:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
ClC1=C2C=NNC2=CC(=C1)CO
Name
Quantity
100 mg
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
WASH
Type
WASH
Details
The solution was washed with water (2×10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid (30 mg, 100%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C2C=NNC2=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.